Physicochemical Profiling and Synthetic Utility of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
Physicochemical Profiling and Synthetic Utility of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
Introduction & Strategic Rationale
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid (commonly known as Cbz-4,4-dimethyl-L-proline) is a highly specialized, conformationally restricted amino acid derivative utilized extensively in advanced peptidomimetic drug design. The incorporation of a gem-dimethyl group at the C4 position of the pyrrolidine ring fundamentally alters the molecule's spatial geometry, lipophilicity, and thermodynamic behavior compared to native proline.
As a Senior Application Scientist, I approach the integration of such non-natural amino acids not merely as a structural substitution, but as a deliberate engineering choice to overcome the pharmacokinetic limitations of native peptides. This guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its conformational dynamics, and rigorously self-validating protocols for its characterization.
Section 1: Structural & Physicochemical Profiling
The structural modifications of this compound—namely the benzyloxycarbonyl (Cbz) protecting group at the N-terminus and the 4,4-dimethyl substitution—impart unique physicochemical traits. The Cbz group provides essential lipophilicity and serves as a robust protecting group during solid-phase peptide synthesis (SPPS), while the bulky methyl groups restrict the pyrrolidine ring pucker.
Table 1: Core Quantitative & Physicochemical Properties
| Property | Value | Rationale / Significance |
| Chemical Name | (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid | Standard IUPAC nomenclature |
| Common Synonym | Cbz-4,4-dimethyl-L-proline | Widely used in peptide synthesis |
| CAS Number | 1612854-52-0 | Unique identifier for the (S)-enantiomer |
| Molecular Weight | 277.32 g/mol | Optimal mass for small-molecule peptidomimetics |
| Molecular Formula | C15H19NO4 | Defines the elemental composition |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Relevant for target interaction and solvation |
| Hydrogen Bond Acceptors | 4 (Carbonyl O's, Cbz O) | Influences polar surface area (PSA) and permeability |
| Estimated pKa | ~3.8 | Dictates ionization state at physiological pH |
Section 2: Mechanistic Insights into Conformational Dynamics
In native proline, the pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo puckered conformations. However, the introduction of the 4,4-dimethyl group induces severe steric hindrance, locking the ring into a highly restricted conformational space. This restriction propagates to the upstream amide bond (the Cbz-nitrogen linkage).
Because the cis and trans rotamers of the amide bond dictate the overall secondary structure of the resulting peptide, understanding this equilibrium is critical. The steric bulk of the C4-dimethyl groups selectively destabilizes certain transition states, shifting the cis/trans equilibrium and increasing the activation energy barrier (ΔG‡) for isomerization.
This structural rigidity translates into profound pharmacological benefits. As demonstrated in the development of Src Homology 2 (SH2) domain inhibitors of Stat3, replacing native proline with 4,4-dimethylproline maintains target binding affinity while drastically increasing cellular potency due to enhanced metabolic stability and membrane permeability () [1].
Fig 1: Mechanistic impact of 4,4-dimethyl substitution on physicochemical and pharmacological traits.
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid requires robust, self-validating experimental workflows. The following protocols detail the methodologies for assessing its rotameric dynamics and lipophilicity.
Protocol 1: Determination of cis/trans Rotamer Dynamics via VT-NMR
Causality & Rationale: Variable-Temperature NMR (VT-NMR) is employed because the interconversion between cis and trans rotamers occurs on the NMR timescale. DMSO-d6 is specifically chosen as the solvent; its high boiling point (189°C) allows for the elevated temperatures required to reach the coalescence point of the sterically hindered amide bond. Self-Validation Mechanism: A parallel sample of native Cbz-L-Proline is run sequentially as a thermodynamic reference standard to verify the temperature calibration of the NMR probe and to provide a baseline ΔG‡ for comparison.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid in 0.6 mL of anhydrous DMSO-d6. Prepare a separate control NMR tube with 15 mg of native Cbz-L-Proline.
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Instrument Setup: Tune and match a 500 MHz NMR spectrometer. Calibrate the variable-temperature unit using a standard ethylene glycol sample.
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Temperature Gradient Acquisition: Acquire 1H NMR spectra starting at 25°C. Increase the temperature in 10°C increments up to 120°C. Allow 5 minutes of thermal equilibration at each step before acquisition.
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Data Processing: Identify the distinct α-proton signals for the cis and trans rotamers (typically resonating between 4.0 and 4.5 ppm).
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Thermodynamic Calculation: Plot the natural log of the exchange rate against inverse temperature (1/T). Utilize the Eyring equation to calculate the activation enthalpy (ΔH‡) and entropy (ΔS‡), ultimately deriving the activation energy barrier (ΔG‡).
Fig 2: VT-NMR experimental workflow for determining the thermodynamic barrier of rotameric states.
Protocol 2: Lipophilicity (LogD) Profiling via Shake-Flask LC-MS
Causality & Rationale: Computational predictions of LogP/LogD often fail for heavily substituted, protected amino acids because algorithms struggle to account for internal hydrogen bonding and specific rotameric states. A physical shake-flask method coupled with LC-MS/MS provides empirical, highly accurate partitioning data. Self-Validation Mechanism: Toluene (LogP = 2.73) and hydrocortisone (LogP = 1.61) are spiked into the system as internal reference standards. If the calculated LogD of the standards deviates by >0.1 log units from known literature values, the assay is automatically rejected, ensuring the integrity of the phase separation and instrument linearity () [2].
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual solvent saturation.
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Analyte Preparation: Dissolve the compound in the pre-saturated octanol phase to a final concentration of 1 mM.
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Partitioning: Transfer 1 mL of the spiked octanol into a glass vial and add 1 mL of pre-saturated PBS. Shake mechanically at 300 rpm for 2 hours at 25°C.
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Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any microemulsions and ensure a sharp phase boundary.
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Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
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Calculation: Calculate LogD using the formula: LogD = Log10(Area_octanol / Area_PBS).
References
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Mandal, P. K., Ren, Z., Chen, X., Kaluarachchi, K., Liao, W. S.-L., & McMurray, J. S. (2013). "Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3)." International Journal of Peptide Research and Therapeutics, 19(1), 3-12. URL:[Link]
